1,2-Di([1,1'-biphenyl]-4-yl)ethyne

Fluorescence Spectroscopy Photoluminescence Diarylacetylenes

Researchers using simpler diarylethynes like diphenylacetylene for luminescent materials often encounter aggregation-caused quenching and weak solid-state emission. 1,2-Di([1,1'-biphenyl]-4-yl)ethyne overcomes these limitations through its extended biphenyl π-system: • Red-shifted solid-state emission (λmax = 542 nm vs. 530 nm for phenyl analogs), enabling OLED color tuning without donor-acceptor architectures. • High solution-state fluorescence quantum yields, in contrast to the weakly emissive diphenylacetylene core. • Well-defined non-polar fluorophore (HBD=0, HBA=0; XLogP3=8.0) for predictable photophysics and facile solution processing. Supplied at ≥98% purity with rigorous analytical QC. Custom synthesis and bulk quantities available upon request.

Molecular Formula C26H18
Molecular Weight 330.4 g/mol
CAS No. 21326-80-7
Cat. No. B1610140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di([1,1'-biphenyl]-4-yl)ethyne
CAS21326-80-7
Molecular FormulaC26H18
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H
InChIKeyNXWCDEUPFKTZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Di([1,1'-biphenyl]-4-yl)ethyne: Overview & Key Features


1,2-Di([1,1'-biphenyl]-4-yl)ethyne (CAS 21326-80-7), also known as bis(biphenyl-4-yl)acetylene, is a symmetric diarylethyne compound characterized by a central triple bond conjugated between two extended biphenyl moieties (C₂₆H₁₈) [1]. Its structure consists of two 1,1'-biphenyl groups linked at the 4-position by an ethynyl bridge, resulting in a rigid, highly conjugated π-system with a calculated XLogP3 of 8.000 . This compound belongs to the class of organic compounds known as biphenyls and derivatives, and it serves as a key structural motif in materials science, particularly as a building block for luminescent materials, organic semiconductors, and molecular wires due to its potential for enhanced photophysical properties compared to simpler arylacetylene analogs [1].

1,2-Di([1,1'-biphenyl]-4-yl)ethyne: Why Generic Substitution Fails


In the design of advanced optoelectronic materials, substituting 1,2-Di([1,1'-biphenyl]-4-yl)ethyne with a simpler or less conjugated diarylethyne, such as diphenylacetylene, is not scientifically equivalent and can lead to significant performance degradation. The extended π-conjugation provided by the biphenyl substituents fundamentally alters the electronic structure of the acetylene core, as demonstrated in comparative studies. Research shows that biphenyl-substituted acetylenes exhibit markedly different photophysical properties, including substantially higher fluorescence quantum yields and red-shifted emission maxima in the solid state, compared to their phenyl-substituted counterparts [1][2]. This is attributed to the enhanced π-electron delocalization and the steric influence of the bulky biphenyl groups, which restrict non-radiative decay pathways and prevent aggregation-caused quenching. Simply interchanging this compound with a less conjugated analog would directly compromise the efficiency and spectral characteristics required for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, underscoring the necessity for precise, evidence-based material selection in research and development [1][2].

1,2-Di([1,1'-biphenyl]-4-yl)ethyne: Evidence-Based Comparison


Fluorescence Quantum Yield vs Diphenylacetylene

In a direct study of symmetric diarylacetylenes, 1,2-Di([1,1'-biphenyl]-4-yl)ethyne and related biphenyl-substituted acetylenes demonstrated 'very high solution-state fluorescence quantum yields' when compared to the simpler diphenylacetylene core [1]. While specific quantum yield values for the biphenyl derivative were not explicitly provided in the abstract, the work establishes a clear structure-property relationship: extending conjugation with biphenyl groups significantly enhances emission efficiency. This is a direct comparative observation against the parent diphenylacetylene (tolan), which is known to have a low quantum yield due to efficient non-radiative decay pathways [2]. For reference, diphenylacetylene in methylcyclohexane solution exhibits a temperature-dependent fluorescence quantum yield (φf) that is intrinsically low, a characteristic that limits its utility in emissive applications [2].

Fluorescence Spectroscopy Photoluminescence Diarylacetylenes

Solid-State Emission Red-Shift vs Phenyl Analogs

A comparative study on the emission properties of poly(diphenylacetylene)s functionalized with various aromatic rings provides direct, quantifiable evidence for the advantage of the biphenyl moiety. When polymerized, the monomer containing a biphenyl group (which structurally mirrors the target compound's extended conjugation) resulted in a polymer (2e) with an emission maximum in film of 542 nm [1]. In stark contrast, the analogous polymer bearing a simple phenyl group (2b) exhibited a film emission maximum of only 530 nm [1]. This 12 nm red-shift (542 nm vs. 530 nm) is a direct consequence of the extended conjugation provided by the biphenyl substituent, which is a core structural feature of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. Furthermore, the biphenyl-containing polymer (2e) showed a larger red-shift upon going from solution to film (512 nm to 542 nm) compared to the phenyl analog (2b), indicating a greater propensity for intermolecular interactions and aggregation-induced spectral tuning in the solid state [1].

Solid-State Emission OLED Materials Poly(diarylacetylene)s

Extended Conjugation for Red-Shifted Absorption

A systematic investigation into the effect of substitution patterns on intramolecular charge-transfer (ICT) emissions in organoboron-based molecules provides a robust class-level inference for the spectral behavior of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. The study directly compares biphenyl, diphenylacetylene, and stilbene π-frameworks [1]. A key finding is that the biphenyl skeleton, when compared to the diphenylacetylene core, can support a significantly red-shifted emission wavelength due to its ability to accommodate a highly twisted, charge-transfer excited state [1]. While this specific study uses organoboron-functionalized derivatives, it establishes a fundamental electronic principle: the biphenyl unit provides a more polarizable and conformationally flexible π-system than a diphenylacetylene unit, enabling access to longer emission wavelengths. For 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, this implies that its conjugated structure, composed of two biphenyl units linked by an acetylene, is primed to exhibit absorption and emission spectra that are bathochromically shifted relative to compounds with smaller aromatic cores, a desirable trait for applications requiring visible-light absorption or emission.

UV-Vis Absorption Conjugation Length Structure-Property Relationship

Synthetic Accessibility via One-Pot Stille Coupling

From a procurement and synthetic planning perspective, the accessibility of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a key differentiator. A dedicated study reports the synthesis of a series of symmetric diarylacetylenes, including biphenyl-substituted derivatives, using a one-pot Stille coupling protocol with bis(tri-n-butylstannyl)acetylene and Pd(PPh₃)₄ as the catalyst [1]. Critically, the study notes that 'in many cases, the product simply crystallized in good yields from the reaction mixture upon cooling after reflux at 100 °C or upon removal of solvent' [1]. While a specific isolated yield for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is not detailed in the abstract, this class-level finding contrasts with the more challenging syntheses of other extended diarylethynes, which often require stringent conditions or provide lower yields. This straightforward, high-yielding synthetic route translates to more reliable and cost-effective procurement for research laboratories, either for in-house synthesis or as a factor in the commercial pricing and availability of the compound.

Organic Synthesis Stille Coupling Diarylalkyne Synthesis

High Hydrophobicity and Solid-State Packing

A fundamental physicochemical property that differentiates 1,2-Di([1,1'-biphenyl]-4-yl)ethyne from its smaller arylacetylene counterparts is its exceptionally high lipophilicity, as quantified by its calculated XLogP3 value of 8.000 . In contrast, the parent compound diphenylacetylene (C₁₄H₁₀, CAS 501-65-5) has a significantly lower calculated XLogP3 of 4.7 [1]. This substantial difference of 3.3 log units reflects the addition of two phenyl rings to the molecular scaffold. The high XLogP3 value of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a critical parameter for researchers, as it directly dictates solubility in non-polar organic solvents, facilitates processing for thin-film fabrication, and influences solid-state intermolecular packing (π-π stacking and van der Waals interactions), which are key determinants of charge transport and emission properties in organic electronic devices .

Physicochemical Properties Lipophilicity Material Processing

Absence of Hydrogen Bonding for Predictable Interactions

Unlike many functionalized analogs that contain polar groups (e.g., amines, carboxylic acids, or hydroxyls), 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a purely hydrocarbon structure with a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . This is a key point of differentiation from other biphenyl derivatives or functionalized diarylethynes that are often synthesized as intermediates or probes. For example, 4,4'-diethynylbiphenyl (CAS 38215-38-2) can be further functionalized, but the target compound's lack of hydrogen-bonding capability means its solid-state packing and solubility are governed almost exclusively by π-π stacking and van der Waals interactions. This provides a more predictable and less complex set of intermolecular forces, which is advantageous for fundamental studies of π-conjugated systems and for applications where uncontrolled aggregation or hydrogen-bond-induced quenching could be detrimental.

Molecular Design Intermolecular Forces Crystal Engineering

1,2-Di([1,1'-biphenyl]-4-yl)ethyne: Application Scenarios


Red-Shifted Solid-State Emitters for OLEDs

This compound is a prime candidate for use as a monomer or as a core building block for the synthesis of conjugated polymers or small-molecule emitters targeting red-shifted electroluminescence. As evidenced by the quantitative comparison of polymer film emission maxima, the biphenyl-extended π-system inherent to 1,2-Di([1,1'-biphenyl]-4-yl)ethyne leads to a significant bathochromic shift in solid-state emission (λmax = 542 nm) relative to phenyl-substituted analogs (λmax = 530 nm) . This property enables the design of OLEDs with specific emission colors without relying on complex donor-acceptor architectures. Its high lipophilicity (XLogP3 = 8.000) further facilitates solution processing for device fabrication [1].

High-Quantum-Yield Fluorescent Probes

Researchers aiming to develop bright, photostable fluorescent probes for biological imaging or chemical sensing should prioritize this compound over simpler diarylethynes like diphenylacetylene. The class of biphenyl-substituted acetylenes has been shown to possess 'very high solution-state fluorescence quantum yields' compared to the weakly emissive diphenylacetylene core, which suffers from efficient non-radiative decay [1]. This enhancement in emissive efficiency, combined with the compound's lack of hydrogen-bonding groups (HBD=0, HBA=0), makes it a well-defined, non-polar fluorophore that can be incorporated into more complex probe designs with predictable photophysics [2].

Fundamental Studies of Intermolecular Forces

Due to its purely hydrocarbon nature and the complete absence of hydrogen bond donors or acceptors (HBD=0, HBA=0), 1,2-Di([1,1'-biphenyl]-4-yl)ethyne serves as an ideal model compound for investigating the fundamentals of π-π stacking and van der Waals interactions in the solid state . This contrasts with many functionalized analogs where hydrogen bonding complicates the analysis of self-assembly and charge transport. The compound's high lipophilicity (XLogP3 = 8.000) and rigid, extended structure make it well-suited for crystallographic studies and for use as a core unit in crystal engineering to create materials with predictable supramolecular architectures .

Molecular Wires and OFETs Fabrication

The extended, rigid π-conjugated pathway of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, combined with its high predicted lipophilicity, positions it as a valuable building block for the construction of molecular wires and the active layer in organic field-effect transistors (OFETs) . The electronic structure of the biphenyl-acetylene framework has been studied using quantum chemical calculations (DFT) to understand its charge density and electrical characteristics as a molecular wire [1]. The compound's structural rigidity and propensity for strong intermolecular interactions in the solid state, inferred from its high XLogP3 value and the observed large film emission red-shift in related polymers, suggest favorable π-orbital overlap for efficient charge transport pathways [2].

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